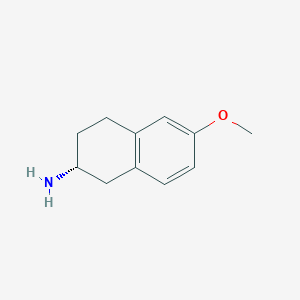

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Übersicht

Beschreibung

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Related compounds such as (2r,6r)-6-hydroxynorketamine (hnk) have been studied for their effects on protein expression in the hippocampus of depressed mice .

Mode of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice . These compounds were administered once a day in the morning for 7 days .

Biochemical Pathways

Related compounds like (2r,6r)-hnk have been shown to affect proteins that are involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway . These proteins mainly have the functions of binding, biocatalysis, and transport, and mainly participate in cellular process, biological regulation process, biological metabolism process, and stress reaction process .

Pharmacokinetics

A related compound, transcon il-2 β/γ, was designed to improve pharmacokinetics by attaching a small methoxy polyethylene glycol (mpeg) moiety in the il-2rα binding site . This technology results in shielding of receptor binding and reduced renal clearance, blocking bioactivity while extending prodrug half-life .

Result of Action

Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice .

Biologische Aktivität

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- InChIKey : YLIAHWBIDJCDKT-UFBFGSQYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promising cytotoxic effects against several human tumor cell lines.

- Tubulin Polymerization Inhibition : It acts as an inhibitor at the colchicine binding site on tubulin, which is crucial for cancer treatment strategies.

Case Studies and Findings

- Cytotoxicity in Human Tumor Cell Lines :

- A study demonstrated that derivatives of similar structural analogs exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 to 1.7 nM against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines. This suggests that compounds related to this compound may also exhibit comparable or enhanced activity against these lines .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 6d | A549 | 1.5 |

| 6d | KB | 1.7 |

| 6d | DU145 | Not reported |

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Functional Groups : The methoxy group at position 6 is essential for maintaining activity.

- Tetrahydronaphthalene Core : The rigidity provided by the tetrahydronaphthalene structure contributes to its binding affinity at the colchicine site on tubulin.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in developing treatments for conditions such as depression and anxiety. For instance, related compounds have been studied for their effects on protein expression in the hippocampus of depressed mice, indicating potential therapeutic applications in mood disorders .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is utilized as a building block for synthesizing complex molecules. Its unique structure allows chemists to develop new compounds with desired chemical properties. This versatility is evident in various synthetic pathways where it contributes to creating novel chemical entities .

Material Science

Advanced Materials Formulation

The compound is explored in material science for formulating advanced materials such as polymers and coatings. Its unique structural characteristics lead to improved durability and performance of these materials. Research indicates that incorporating this compound into materials can enhance their mechanical properties and resistance to environmental degradation .

Biochemical Research

Understanding Enzyme Interactions

In biochemical studies, this compound aids researchers in understanding enzyme interactions and metabolic pathways. This knowledge is crucial for drug discovery and development processes. Studies have shown that related compounds influence protein expression involved in critical signaling pathways such as MAPK signaling and long-term potentiation .

Agricultural Chemistry

Potential Agrochemical Applications

The compound is being investigated for its potential applications in agricultural chemistry. Researchers are exploring its role in developing safer and more effective pesticides and herbicides. The structural properties of this compound allow for the design of agrochemicals that are both effective against pests and environmentally friendly .

Data Table: Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders; enhances drug efficacy |

| Organic Synthesis | Building block for complex molecules; versatile synthetic applications |

| Material Science | Formulation of advanced materials; improves durability and performance |

| Biochemical Research | Understanding enzyme interactions; crucial for drug discovery |

| Agricultural Chemistry | Development of safer pesticides and herbicides; environmentally friendly agrochemical design |

Case Studies

- Pharmaceutical Case Study : A study on related compounds demonstrated their ability to modulate protein expression linked to depression treatment mechanisms. This highlights the potential of this compound in developing new antidepressant therapies .

- Material Science Case Study : Research involving the incorporation of this compound into polymer matrices showed enhanced mechanical properties and resistance to thermal degradation compared to traditional materials .

- Agricultural Chemistry Case Study : Preliminary studies indicate that derivatives of this compound exhibit promising insecticidal activity while minimizing environmental impact .

Eigenschaften

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511280 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177017-68-4 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.